molecular formula C20H18N2O5S2 B2553087 N-(1,3-benzodioxol-5-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide CAS No. 1226458-95-2

N-(1,3-benzodioxol-5-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide

Cat. No.: B2553087
CAS No.: 1226458-95-2
M. Wt: 430.49
InChI Key: KWRDZBQDOUFRJU-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound features a thiophene ring substituted with a methyl(phenylsulfonyl)amino group and a benzodioxole moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of thiophene-2-carboxylic acid with methyl(phenylsulfonyl)amine under specific conditions, such as the use of coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of automated systems for the addition of reagents and control of reaction parameters (temperature, pressure, and pH) is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed on the sulfonyl group to yield corresponding sulfides.

  • Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-Chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Electrophilic reagents like nitric acid or bromine are used, often in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Thiophene-2-sulfoxide or Thiophene-2-sulfone.

  • Reduction: Thiophene-2-sulfide.

  • Substitution: Nitrobenzodioxole or Bromobenzodioxole.

Scientific Research Applications

This compound has found applications in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound's biological activity has been studied for potential therapeutic uses, including its role in modulating enzyme activity and receptor binding.

  • Medicine: Research is ongoing to explore its potential as an anti-inflammatory or analgesic agent due to its structural similarity to capsaicin analogs.

  • Industry: Its unique properties make it valuable in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to receptors or enzymes, leading to modulation of biological processes.

  • Pathways Involved: It may influence signaling pathways related to inflammation, pain perception, or cellular metabolism.

Comparison with Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)benzenesulfonamide: An analogue of capsaicin, differing by the presence of a benzodioxole ring instead of a methoxyphenol moiety.

  • N-(1,3-benzodioxol-5-ylmethyl)nonanamide: Another compound featuring the benzodioxole group, but with a different amide chain.

Uniqueness: N-(1,3-benzodioxol-5-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide stands out due to its combination of the thiophene ring and the benzodioxole group, which imparts unique chemical and biological properties not found in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-(1,3-benzodioxol-5-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c1-22(29(24,25)15-5-3-2-4-6-15)16-9-10-28-19(16)20(23)21-12-14-7-8-17-18(11-14)27-13-26-17/h2-11H,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRDZBQDOUFRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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